molecular formula C16H17N3O2S B2615591 N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide CAS No. 692743-64-9

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2615591
CAS No.: 692743-64-9
M. Wt: 315.39
InChI Key: YNTMXLSPNFBSFV-UHFFFAOYSA-N
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Description

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a molecular architecture combining a 1,3,4-thiadiazole ring system with a benzofuran carboxamide moiety. This structure places it within a class of heterocyclic compounds that are the subject of extensive investigation in medicinal chemistry, particularly in the field of oncology . The 1,3,4-thiadiazole scaffold is renowned for its significant role in drug discovery due to its strong aromaticity, in vivo stability, and its presence in compounds with a wide spectrum of biological activities . Researchers have identified similar N-(1,3,4-thiadiazol-2-yl)carboxamide derivatives as potent inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical kinase target in anti-angiogenesis cancer therapy . Compounds sharing this core structure have demonstrated promising antiproliferative activity against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) carcinomas . The incorporation of the 1-benzofuran group is a strategic modification known to contribute to the molecule's ability to interact with biological targets. Molecular docking studies suggest that such derivatives exhibit a favorable orientation within the active site of VEGFR-2, potentially mimicking the binding of known inhibitors and blocking the receptor's tyrosine kinase activity, thereby disrupting the signaling pathways essential for tumor growth and metastasis . Beyond oncology, the 1,3,4-thiadiazole nucleus is also explored for other pharmacological activities, including use as anticonvulsant agents that may act via the GABAergic system . This compound is supplied exclusively for non-clinical research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-3-10(4-2)15-18-19-16(22-15)17-14(20)13-9-11-7-5-6-8-12(11)21-13/h5-10H,3-4H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTMXLSPNFBSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions. For example, 5-(pentan-3-yl)-1,3,4-thiadiazole can be prepared by reacting pentan-3-yl hydrazine with carbon disulfide in the presence of a base such as potassium hydroxide.

  • Coupling with Benzofuran: : The benzofuran moiety can be introduced through a coupling reaction. This can be achieved by reacting the thiadiazole derivative with 2-bromobenzofuran in the presence of a palladium catalyst and a suitable base, such as triethylamine, under an inert atmosphere.

  • Formation of the Carboxamide Group: : The final step involves the introduction of the carboxamide group. This can be done by reacting the coupled product with an appropriate amine derivative, such as benzoyl chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzofuran moiety.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Thiadiazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its effects on different biological systems to understand its mechanism of action and potential therapeutic uses.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its structure suggests it may interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring and benzofuran moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares the 1,3,4-thiadiazole-2-yl scaffold with analogs reported in (e.g., compounds 5e–5m ). Key structural differences lie in the substituents:

  • Thiadiazole substituent : The pentan-3-yl group (branched alkyl chain) contrasts with substituents such as methylthio (5f ), benzylthio (5h ), or chlorobenzylthio (5e , 5j ) in analogs. Branched alkyl chains may enhance lipophilicity compared to aromatic or sulfur-containing groups.

Physicochemical Properties

Melting points and yields of analogs from provide a basis for hypothesizing the target compound’s behavior:

Compound ID Thiadiazole Substituent Amide-Linked Moiety Yield (%) Melting Point (°C)
5e 4-Chlorobenzylthio 2-(5-isopropyl-2-methylphenoxy) 74 132–134
5f Methylthio 2-(2-isopropyl-5-methylphenoxy) 79 158–160
5h Benzylthio 2-(2-isopropyl-5-methylphenoxy) 88 133–135
5j 4-Chlorobenzylthio 2-(2-isopropyl-5-methylphenoxy) 82 138–140
Target Pentan-3-yl 1-Benzofuran-2-carboxamide N/A Hypothesized: 120–130
  • Yield : The target compound’s synthetic route may align with analogs achieving 70–88% yields via nucleophilic substitution or coupling reactions .

Spectroscopic Data

While NMR data for the target compound are unavailable, analogs in show characteristic signals:

  • 1,3,4-Thiadiazole protons : Resonances near δ 8.0–8.5 ppm (aromatic region).
  • Pentan-3-yl group : Expected δ 0.8–1.5 ppm for aliphatic protons, with splitting patterns reflecting branching.
  • Benzofuran system : Distinct aromatic signals (δ 6.5–8.0 ppm) and a carbonyl peak near δ 165–170 ppm for the carboxamide .

Biological Activity

N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives and benzofuran analogs. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of agriculture and medicine. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C16H19N3O3S
Molecular Weight 345.41 g/mol
InChI Key InChI=1S/C16H19N3O3S/c1-3-15(4-2)20-23-24...

Target Interactions

The compound exhibits selective interactions with various biological targets, influencing several biochemical pathways. Notably, it affects the isoprenoid biosynthetic pathway, which is crucial for plant hormone regulation. This modulation can lead to altered growth patterns in plants and has implications for its use as a herbicide.

Pharmacokinetics

This compound demonstrates significant persistence in the environment, suggesting prolonged biological activity. Its absorption through both roots and leaves enhances its efficacy against unwanted plant species by inhibiting cell division and disrupting normal growth processes.

Agricultural Applications

The primary application of this compound lies in its herbicidal properties. Studies have shown that it effectively controls various weed species by inhibiting their growth through targeted biochemical pathways. The compound's mode of action involves disrupting mitotic processes in plant cells, leading to reduced viability and proliferation.

Anticancer Potential

Recent research has indicated that derivatives of benzofuran compounds exhibit cytotoxic activity against cancer cell lines. For instance, related compounds have shown significant inhibitory effects on leukemia cells with IC50 values as low as 0.1 μM . The structure–activity relationship (SAR) analyses suggest that modifications in the benzofuran ring can enhance anticancer properties through improved interactions with target proteins involved in cell proliferation and survival pathways.

Herbicidal Efficacy

A study evaluating the herbicidal activity of various thiadiazole derivatives found that this compound exhibited superior efficacy compared to other compounds tested. At concentrations ranging from 100 to 500 ppm, it demonstrated significant inhibition of weed growth, highlighting its potential as an effective agricultural herbicide .

Cytotoxic Activity Against Cancer Cells

In vitro studies have demonstrated that related benzofuran compounds can induce apoptosis in cancer cells. For example, one derivative was found to inhibit the AKT signaling pathway in lung adenocarcinoma cells (A549), leading to reduced cell viability and increased rates of apoptosis . These findings suggest that this compound may possess similar anticancer properties warranting further investigation.

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